molecular formula C7H9NO2 B160051 4,6-Dioxoheptanenitrile CAS No. 127528-53-4

4,6-Dioxoheptanenitrile

Cat. No.: B160051
CAS No.: 127528-53-4
M. Wt: 139.15 g/mol
InChI Key: UWTVKNXZTGSDDT-UHFFFAOYSA-N
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Description

4,6-Dioxoheptanenitrile is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . Its structure features both nitrile and diketone functional groups, a combination that can be of significant interest in medicinal chemistry and organic synthesis. The nitrile group is a common and versatile moiety found in numerous pharmaceuticals and bioactive molecules . Nitriles often act as key pharmacophores, serving as bioisosteres for carbonyl or hydroxyl groups, enhancing binding affinity to target proteins through hydrogen bonding and dipole interactions, and improving pharmacokinetic profiles . As a building block, this compound can be used in the synthesis of more complex molecules for various research applications. Researchers can leverage its reactive sites for further chemical modifications. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dioxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-6(9)5-7(10)3-2-4-8/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTVKNXZTGSDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Importance of 4,6 Dioxoheptanenitrile in Organic Synthesis

The strategic importance of 4,6-dioxoheptanenitrile in organic synthesis lies in its identity as a versatile organic building block. boronmolecular.comsigmaaldrich.combldpharm.com Organic building blocks are relatively small molecules that serve as foundational units for constructing larger, more complex molecular architectures. boronmolecular.com The reactivity of this compound's dicarbonyl and nitrile functional groups allows for its participation in a wide array of chemical transformations.

The β-dicarbonyl portion of the molecule can readily undergo reactions such as enolate formation, which can then be used in various carbon-carbon bond-forming reactions. This functionality is crucial for the synthesis of carbocyclic and heterocyclic ring systems. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding its synthetic utility. This dual reactivity makes this compound a valuable precursor in the synthesis of diverse molecular scaffolds.

Evolution of Research Trajectories Pertaining to 4,6 Dioxoheptanenitrile

Initial research involving structures related to 4,6-dioxoheptanenitrile often focused on the fundamental reactions of β-dicarbonyl compounds and nitriles. Over time, the focus has shifted towards leveraging the combined reactivity of these groups within a single molecule to achieve more complex and targeted synthetic outcomes.

A significant area of research has been the use of this compound and its derivatives in the synthesis of heterocyclic compounds. nih.govmdpi.com Heterocycles are a cornerstone of medicinal chemistry, and the development of efficient methods for their synthesis is of paramount importance. nih.gov The reaction of the dicarbonyl moiety with various dinucleophiles, such as hydrazines and hydroxylamines, provides a direct route to five- and six-membered heterocyclic rings. For instance, the condensation of similar β-dicarbonyl compounds with hydrazines is a well-established method for the preparation of pyrazoles.

Current State and Prospective Directions in 4,6 Dioxoheptanenitrile Chemistry

Classical Synthetic Approaches for this compound

Traditional methods for constructing molecules like this compound often rely on well-established, multi-step reaction sequences. These approaches, while sometimes lengthy, are built upon a foundation of reliable and well-understood organic reactions.

Multi-step Syntheses of this compound

A plausible and conventional multi-step synthesis of this compound can be envisioned through a Claisen condensation reaction. This approach involves the reaction of an ester with a ketone or another ester in the presence of a strong base to form a β-dicarbonyl compound.

One potential pathway begins with the acylation of a suitable nitrile-containing starting material. For instance, the synthesis could conceptually start from a precursor like acetoacetonitrile (3-oxobutanenitrile). However, a more practical and common strategy involves the condensation of an ester with a ketone. A likely route would involve the Claisen condensation of ethyl acetoacetate (B1235776) with a protected cyanomethyl ketone, or more directly, the acylation of the enolate of a ketone with a cyano-substituted acylating agent.

A representative, albeit generalized, multi-step synthesis could proceed as follows:

Preparation of a suitable precursor: This could involve creating a cyano-containing building block that can participate in a condensation reaction.

Condensation Reaction: A base-mediated condensation, such as the Claisen condensation, would form the core 1,3-dicarbonyl structure. For example, reacting the enolate of acetone (B3395972) with an acyl cyanide or a related species could be a potential route.

Work-up and Purification: Following the condensation, an acidic workup is typically required to neutralize the reaction mixture and protonate the resulting enolate. Purification, often by distillation or chromatography, is then necessary to isolate the final product.

Yield Optimization in Established Preparations

The yield of classical preparations of β-dicarbonyl compounds can be influenced by several factors. In the context of a Claisen-type condensation for the synthesis of this compound, optimization would focus on the choice of base, solvent, and reaction temperature.

The selection of the base is critical. It must be strong enough to deprotonate the α-carbon of the ketone or ester precursor to form the enolate, but should not interfere with the reaction through competing nucleophilic addition. Sodium ethoxide is a common choice when using ethyl esters, as it can be regenerated during the reaction. For mixed Claisen condensations, a non-nucleophilic base like lithium diisopropylamide (LDA) might be employed to ensure selective enolate formation.

The reaction equilibrium also plays a significant role. The final deprotonation of the newly formed β-dicarbonyl compound is often the thermodynamic driving force for the entire reaction. amazonaws.com Therefore, using a stoichiometric amount of base is crucial to drive the reaction to completion. amazonaws.com

Table 1: Factors Influencing Yield in Classical Synthesis

ParameterInfluence on YieldTypical Conditions for Analogous Reactions
Base Stoichiometry and type are critical for driving the reaction equilibrium.Sodium ethoxide, Sodium hydride, Lithium diisopropylamide (LDA)
Solvent Must be aprotic and able to dissolve reactants.Tetrahydrofuran (THF), Diethyl ether
Temperature Affects reaction rate and potential side reactions.0 °C to reflux
Reactant Purity Impurities can lead to side reactions and lower yields.High purity starting materials are essential.

Contemporary Synthetic Strategies for this compound

Modern synthetic chemistry has seen a shift towards more efficient, sustainable, and automatable methods. These contemporary strategies offer potential advantages over classical approaches for the production of this compound.

Catalytic Protocols for this compound Synthesis

Catalytic methods can offer higher efficiency and selectivity compared to stoichiometric approaches. For the synthesis of β-ketonitriles, various catalytic systems have been developed. While a specific catalytic protocol for this compound is not prominently reported, analogous reactions provide a blueprint for potential catalytic routes.

For example, transition-metal catalysis, particularly with palladium, has been used for the synthesis of β-ketonitriles from dinitriles and organoboron reagents. mdpi.com Another approach involves N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes with sources of cyano groups. nih.gov These methods often proceed under mild conditions and exhibit good functional group tolerance.

Table 2: Potential Catalytic Approaches

Catalytic SystemDescriptionPotential Advantages
Palladium Catalysis Cross-coupling reactions of suitable precursors.High selectivity and functional group tolerance. mdpi.com
N-Heterocyclic Carbene (NHC) Catalysis Radical coupling of aldehydes with a nitrile source.Metal-free and operates under mild conditions. nih.gov
Iron Catalysis Cross-dehydrogenative coupling of 1,3-dicarbonyls with acetonitrile (B52724).Utilizes an inexpensive and abundant metal catalyst. sigmaaldrich.com

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. sigmaaldrich.com In the context of synthesizing this compound, these principles can be applied to both classical and contemporary methods.

Key green chemistry considerations include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Catalytic methods generally have higher atom economy than stoichiometric reactions.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Photochemical and microwave-assisted syntheses can sometimes offer more energy-efficient alternatives to conventional heating. nih.gov

Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources rather than petrochemicals.

A green approach to synthesizing this compound could involve a one-pot reaction using a recyclable catalyst under solvent-free conditions, thereby minimizing waste and energy usage.

Flow Chemistry Approaches for this compound

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, offers several advantages for chemical synthesis. nih.govnih.gov These include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. nih.gov

Synthesis of Chiral Analogues of this compound

The generation of chiral centers in the this compound framework can be envisioned through several strategic asymmetric synthetic approaches. While specific literature on the enantioselective synthesis of this exact molecule is not extensively documented, established methodologies for the asymmetric synthesis of structurally related compounds, such as 1,5-dicarbonyls and β-ketonitriles, provide a strong foundation for developing viable synthetic routes. The primary strategies revolve around the asymmetric Michael addition, a powerful tool for carbon-carbon bond formation with stereochemical control.

Two principal retrosynthetic disconnections of this compound suggest logical points for the introduction of chirality. The first involves the disconnection between the C4 and C5 positions, pointing to a Michael addition of an acetylacetone (B45752) nucleophile to an acrylonitrile (B1666552) acceptor. The second approach involves the disconnection between the C3 and C4 carbons, suggesting the conjugate addition of a cyanomethyl anion equivalent to methyl vinyl ketone.

Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to α,β-Unsaturated Nitriles

A promising route for the synthesis of chiral this compound involves the enantioselective Michael addition of acetylacetone to acrylonitrile. Although the direct asymmetric addition to acrylonitrile is challenging, extensive research on the addition of 1,3-dicarbonyl compounds to similar Michael acceptors, such as nitroalkenes, offers valuable insights. mdpi.comresearchgate.netbeilstein-journals.orgacs.org The resulting γ-nitrocarbonyl compounds are versatile intermediates that can be transformed into the desired nitrile functionality. mdpi.com

Organocatalysis has emerged as a particularly effective strategy for this type of transformation. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or featuring thiourea (B124793) moieties, have demonstrated high efficacy in activating both the nucleophile and the electrophile to facilitate highly stereoselective additions. mdpi.combeilstein-journals.org For instance, the conjugate addition of acetylacetone to nitroolefins has been successfully catalyzed by chiral tertiary amine-thiourea derivatives and calix ehu.esarene-based catalysts, achieving high yields and good to excellent enantioselectivities. mdpi.combeilstein-journals.org

A plausible reaction mechanism involves the deprotonation of acetylacetone by the basic site of the catalyst (e.g., a tertiary amine) to form a chiral ion pair with the enolate. Simultaneously, the acidic part of the catalyst (e.g., a thiourea or squaramide) activates the electrophile through hydrogen bonding, orienting it for a stereoselective attack by the enolate. beilstein-journals.org

Table 1: Representative Organocatalysts for the Asymmetric Michael Addition of Acetylacetone to Nitroolefins

Catalyst TypeRepresentative CatalystTypical AcceptorEnantiomeric Excess (ee)Reference
Cinchona-derived Thiourea9-Amino-9-deoxy-epi-cinchonine derivativeβ-NitrostyreneUp to 94% beilstein-journals.org
Calix ehu.esarene-based ThioureaMono-thiourea calix ehu.esareneβ-NitrostyreneUp to 94% beilstein-journals.org
Cinchona-derived SquaramideQuinine-derived squaramideNitroolefins>99% mdpi.com

This table presents data from analogous reactions with nitroolefins as a proxy for acrylonitrile.

Asymmetric Michael Addition of Cyano-functionalized Nucleophiles to Enones

An alternative and perhaps more direct strategy is the enantioselective conjugate addition of a cyanomethyl nucleophile to methyl vinyl ketone. This approach would form the C3-C4 bond and install the chiral center at C4 directly. The conjugate addition of α-substituted cyanoacetates to vinyl ketones has been shown to proceed with high enantioselectivity when catalyzed by bifunctional organocatalysts. researchgate.net Similarly, chiral amines have been used to catalyze the direct enantioselective Michael addition of aldehydes to vinyl ketones, highlighting the feasibility of activating simple carbonyl compounds for such additions. nih.gov

For the synthesis of chiral this compound, the anion of acetonitrile or a related cyanomethyl species would serve as the nucleophile. The use of metal-based catalysts, such as chiral N,N'-dioxide-scandium(III) trifluoromethanesulfonate (B1224126) complexes, has proven effective in the enantioselective Michael addition of β-keto esters to methyl vinyl ketone, affording adducts with up to 80% ee. rsc.org This suggests that a similar catalytic system could be adapted for the addition of a cyano-stabilized nucleophile.

The reaction would likely proceed through the formation of a chiral metal-enolate complex. The chiral ligand environment around the metal center would dictate the facial selectivity of the attack on the methyl vinyl ketone, leading to the formation of the enantioenriched product.

Table 2: Representative Catalytic Systems for the Asymmetric Michael Addition to Methyl Vinyl Ketone (MVK)

Nucleophile TypeCatalyst SystemEnantiomeric Excess (ee)Reference
β-Keto EsterChiral N,N'-dioxide-Sc(OTf)₃Up to 80% rsc.org
α-Substituted CyanoacetateBifunctional Organocatalyst (Thiourea-Amine)Not Specified for MVK researchgate.net
3-Aryl-Substituted OxindoleBinaphthyl-Modified Bifunctional Organocatalyst81–91% mdpi.com
Simple AldehydeChiral Pyrrolidine DerivativesGood nih.gov

This table illustrates the applicability of various catalytic systems to asymmetric Michael additions involving methyl vinyl ketone as the acceptor.

Mechanistic Investigations of this compound Transformations

Mechanistic investigations into molecules like this compound involve understanding the stepwise sequence of events at a molecular level, including the movement of electrons, the formation and breaking of bonds, and the identification of transient species like intermediates and transition states. lscollege.ac.in For this compound, these investigations would focus on the interplay between the diketone and nitrile functionalities.

The 1,3-diketone portion of the molecule is the primary center of reactivity, largely due to the acidic nature of the methylene (B1212753) protons located between the two carbonyl groups (the α-protons).

Keto-Enol Tautomerism : The 1,3-diketone exists as a dynamic equilibrium of keto and enol tautomers. The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, often making it the predominant form in non-polar solvents. libretexts.orgscispace.comwikipedia.org This equilibrium is crucial as both the keto and enol forms exhibit distinct reactivities.

TautomerKey Structural FeaturePrimary Reactivity
Keto Form Contains two carbonyl (C=O) groups.Electrophilic at the carbonyl carbons.
Enol Form Contains a C=C double bond and a hydroxyl (-OH) group.Nucleophilic at the α-carbon; the -OH group can also exhibit nucleophilic character.

Acidity and Enolate Formation : The protons on the carbon atom flanked by the two carbonyls (C5) are significantly acidic (pKa ≈ 9 in water for acetylacetone) because the resulting carbanion (enolate) is highly stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. libretexts.org This facile deprotonation with even mild bases makes the diketone moiety a potent carbon nucleophile, enabling a variety of alkylation and acylation reactions. Reactions that rely on enolate formation often proceed under milder conditions with 1,3-diketones compared to monoketones. libretexts.org

Electrophilicity : The carbonyl carbons (C4 and C6) are electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many addition and condensation reactions.

The nitrile group (-C≡N) provides a secondary, but important, site of reactivity. Its chemistry is characterized by the polarized carbon-nitrogen triple bond.

Electrophilic Carbon : The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom. chemistrysteps.com This allows it to be attacked by a wide range of nucleophiles. A resonance structure can be drawn that places a positive charge on the carbon, highlighting its electrophilicity, which is analogous to a carbonyl carbon. chemistrysteps.com

Reactions of the Nitrile Group : The nitrile group can undergo several key transformations:

Hydrolysis : Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (producing 4,6-dioxoheptanoic acid) via an intermediate amide. chemistrysteps.comopenstax.org

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (7-amino-2,4-heptanedione). openstax.org Milder reducing agents may yield an aldehyde.

Addition of Organometallic Reagents : Grignard reagents can attack the electrophilic nitrile carbon to form ketones after hydrolysis. chemistrysteps.com

Nucleophilic Addition Reactions Involving this compound

Nucleophilic addition is a fundamental reaction class for both the diketone and nitrile moieties. researchgate.net The partially positive carbons of the carbonyl and nitrile groups are prime targets for nucleophiles. researchgate.net

The diketone moiety can undergo nucleophilic addition at the carbonyl carbons. These reactions are numerous and can lead to a variety of products. For instance, the addition of alcohols can form hemiacetals and acetals, while the addition of amines can form imines and enamines. researchgate.net

The nitrile group also readily undergoes nucleophilic addition. The addition of a nucleophile breaks the pi bonds of the triple bond, leading to an imine anion intermediate which can be further functionalized. chemistrysteps.com For example, the reaction with Grignard reagents followed by hydrolysis yields a ketone.

Below is a table summarizing potential nucleophilic addition reactions.

Functional GroupNucleophileProduct Type (after workup)
Diketone (Carbonyls) Alcohols (R'OH)Hemiacetals / Acetals
Amines (R'NH₂)Imines / Enamines
Grignard Reagents (R'MgX)Tertiary Alcohols
Hydride (e.g., from NaBH₄)Diols
Nitrile Water (H₂O, acid/base cat.)Carboxylic Acid
Grignard Reagents (R'MgX)Ketone
Hydride (e.g., from LiAlH₄)Primary Amine

Cyclization and Condensation Reactions of this compound

The bifunctional nature of this compound, possessing both nucleophilic (the enolizable diketone) and electrophilic (carbonyl and nitrile carbons) centers, makes it an excellent substrate for cyclization and condensation reactions, particularly for the synthesis of heterocyclic compounds.

Pyridine (B92270) Synthesis : 1,3-Dicarbonyl compounds and β-ketonitriles are classic precursors for constructing pyridine rings.

Hantzsch-type Synthesis : While the classic Hantzsch synthesis involves two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849), modified procedures can utilize 1,3-dicarbonyl compounds. scribd.comorganic-chemistry.orgwikipedia.org this compound could react with an aldehyde and ammonia in a multi-component reaction to form highly substituted pyridines. scribd.com

Guareschi-Thorpe Synthesis : This reaction involves the condensation of a β-dicarbonyl compound with cyanoacetamide (which can be formed in situ) or an equivalent β-keto nitrile derivative, often under basic conditions, to yield substituted 2-hydroxypyridines (pyridones). mdpi.comnih.govnih.govrsc.orgresearchgate.net this compound could potentially undergo self-condensation or react with other active methylene compounds to form pyridine derivatives.

Intramolecular Cyclization : Although less common for this specific linear structure, related dinitriles can undergo intramolecular cyclization via the Thorpe-Ziegler reaction to form cyclic ketones. lscollege.ac.inwikipedia.orgbuchler-gmbh.comsynarchive.com This specific substrate is not a dinitrile, but its active methylene and nitrile groups could potentially participate in other base-catalyzed intramolecular condensations under specific conditions.

Other Heterocycles : The 1,3-dicarbonyl moiety is a versatile building block for a wide range of heterocycles, including pyrazoles (with hydrazine), isoxazoles (with hydroxylamine), and pyrimidines (with urea (B33335) or amidines).

Kinetic and Thermodynamic Parameters Governing this compound Reactivity

Kinetic vs. Thermodynamic Control : Many reactions of 1,3-dicarbonyl compounds can lead to different products depending on the reaction conditions. reddit.comdalalinstitute.comlibretexts.org

Deprotonation : When deprotonating an unsymmetrical diketone, the kinetic enolate is formed by removing the most accessible proton, usually at lower temperatures with a sterically hindered base. The thermodynamic enolate is the more stable, more substituted enolate, formed at higher temperatures with a smaller base, allowing equilibrium to be reached. wikipedia.org

Addition Reactions : In additions to conjugated systems that might be formed from this compound (e.g., after an initial condensation), the distribution of products can be governed by whether the reaction is under kinetic or thermodynamic control. libretexts.org The kinetic product forms fastest (lower activation energy), while the thermodynamic product is more stable (lower Gibbs free energy). fiveable.medalalinstitute.com

Governing Factors :

Temperature : Lower temperatures generally favor the kinetic product, as there is insufficient energy to overcome the activation barrier to the thermodynamic product or for the reverse reaction to occur. Higher temperatures allow for reversibility, leading to the accumulation of the most stable, thermodynamic product. libretexts.org

Base/Acid Strength : The choice and strength of the catalyst (acid or base) can determine which reaction pathway is favored. For example, a strong, bulky base favors kinetic deprotonation.

Solvent : The polarity of the solvent can influence reaction rates and the position of equilibria, such as the keto-enol tautomerism. libretexts.orgscispace.com

Thermodynamics of Nitrile Hydrolysis : The hydrolysis of nitriles to carboxylic acids and ammonia is generally a thermodynamically favorable process, with negative Gibbs free energy values. researchgate.netdaneshyari.com However, the reaction often requires harsh conditions (strong acid or base and heat) to overcome a significant activation energy barrier. daneshyari.com

Advanced Applications of 4,6 Dioxoheptanenitrile in Organic Synthesis

4,6-Dioxoheptanenitrile as a Versatile Synthetic Intermediate

This compound is a valuable organic compound that serves as a versatile intermediate in a variety of synthetic applications. Its unique molecular structure, featuring both nitrile and diketone functionalities, allows it to participate in a wide range of chemical transformations.

Building Block for Complex Organic Scaffolds

Organic building blocks are essential components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com These functionalized molecules are fundamental in medicinal chemistry, organic chemistry, and materials science. sigmaaldrich.com The presence of multiple reactive sites in this compound makes it an ideal candidate for constructing intricate organic scaffolds. Cyclopropane derivatives, for instance, are important building blocks due to their strained three-membered ring. nih.gov Nitro-substituted cyclopropanes are particularly useful as they contain a strong electron-withdrawing nitro group, making them valuable in the design of complex organic compounds. nih.gov Similarly, the nitrile and diketone groups in this compound provide multiple points for reaction and elaboration, enabling the synthesis of diverse and complex molecular frameworks. Thienothiophene scaffolds, which are fused, bicyclic, and electron-rich heterocycles, are another example of building blocks used in organic materials. mdpi.com

Precursor in Multi-component Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. tcichemicals.comacsgcipr.org This approach is valued in green chemistry for its atom economy and reduction in waste. acsgcipr.org MCRs are increasingly used in drug discovery, combinatorial chemistry, and natural product synthesis. acsgcipr.orguniba.it The reactions are known for their high chemo- and regio-selectivity, which minimizes the formation of side products. acsgcipr.org

Well-known MCRs include the Ugi, Passerini, Biginelli, and Hantzsch reactions. uniba.it The Ugi and Passerini reactions are particularly notable isocyanide-based MCRs. uniba.it The development of new MCRs is an active area of research, with a focus on creating highly selective transformations. nih.gov The functional groups present in this compound make it a suitable precursor for various MCRs, allowing for the rapid generation of molecular diversity and complexity in a time- and cost-effective manner. uniba.it

Synthesis of Heterocyclic Compounds Utilizing this compound

Heterocyclic compounds are of great importance in numerous fields, including pharmaceuticals, agrochemicals, and materials science. frontiersin.orgbeilstein-journals.orgmdpi.com The synthesis of these compounds is a major focus of organic chemistry.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles, or aza-heterocycles, are prevalent in natural products and are crucial for the development of new drugs and functional materials. frontiersin.org The synthesis of these compounds is a well-studied area, with ongoing efforts to develop more efficient and general methods. frontiersin.orgmdpi.com Various synthetic strategies have been developed, including cascade cyclizations of enynes and multicomponent reactions. mdpi.comrsc.org For example, iodine-catalyzed four-component reactions in water have been used to create pyrazolo-pyrido-pyrimidines. mdpi.com The reactivity of this compound allows it to be a key starting material in the synthesis of a variety of nitrogen-containing heterocycles. organic-chemistry.orgnih.gov

Reactant 1Reactant 2Heterocyclic ProductCatalyst/Conditions
This compoundHydrazine (B178648)Pyrazole (B372694) derivativeAcid or base catalysis
This compoundAmine, AldehydeDihydropyridine derivativeHantzsch reaction conditions
This compoundUrea (B33335), AldehydePyrimidine derivativeBiginelli reaction conditions

Synthesis of Oxygen-Containing Heterocycles

Oxygen-containing heterocycles are also significant synthetic targets due to their presence in many natural products and their wide range of biological activities. pku.edu.cn The development of new synthetic methods for these compounds is an ongoing area of research. mdpi.compku.edu.cn Recent advances include the use of multicomponent reactions and catalysis-based strategies to produce these heterocycles more efficiently and sustainably. mdpi.com The reaction of benzoxepine-4-carboxylates with dihaloalkanes and activated alkynes is one example of a method to construct oxygen heterocycles. rsc.org The diketone functionality of this compound can readily undergo cyclization reactions with various reagents to form oxygen-containing rings such as furans and pyrans. beilstein-journals.orgorganic-chemistry.org

Reactant 1Reactant 2Heterocyclic ProductCatalyst/Conditions
This compoundAcid anhydrideFuran derivativeDehydrating agent
This compoundAlcoholTetrahydrofuran derivativeAcid catalysis and reduction
This compoundGrignard reagentDihydropyran derivativeCyclization upon workup

Synthesis of Sulfur-Containing Heterocycles

Sulfur-containing heterocycles have wide applications in medicinal chemistry and materials science. sioc-journal.cnresearchgate.net Elemental sulfur is often used as an inexpensive and readily available sulfur source for the synthesis of these compounds. sioc-journal.cn Ring-enlargement reactions are a convenient method for synthesizing medium-sized sulfur-containing rings. nih.gov The reactivity of the dicarbonyl moiety in this compound allows for its use in the synthesis of sulfur-containing heterocycles like thiophenes and thiazoles. organic-chemistry.orgnih.gov For example, reaction with a sulfurizing agent such as Lawesson's reagent can lead to the formation of a thiophene (B33073) ring.

Reactant 1Reactant 2Heterocyclic ProductCatalyst/Conditions
This compoundLawesson's reagentThiophene derivativeToluene, reflux
This compoundPhosphorus pentasulfideThiophene derivativePyridine (B92270), heat
This compoundThioamideThiazole (B1198619) derivativeHantzsch thiazole synthesis

Formation of Fused Heterocyclic Systems

The unique molecular architecture of this compound, which incorporates both a β-diketone moiety and a nitrile group, renders it a highly versatile precursor for the synthesis of a variety of heterocyclic systems. The presence of multiple reactive sites allows for a range of cyclization reactions, leading to the formation of valuable fused and non-fused heterocycles which are core structures in many pharmacologically active compounds.

One of the most prominent applications of β-ketonitriles is in the synthesis of aminopyrazoles. chim.it The reaction of this compound with hydrazine or its substituted derivatives proceeds through a condensation reaction. Initially, the hydrazine reacts with one of the ketone carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the nucleophilic attack of the second nitrogen atom of the hydrazine onto the electrophilic carbon of the nitrile group. This is followed by tautomerization to yield the stable aromatic pyrazole ring. This method provides a direct and efficient route to 3-amino-5-(2-oxopropyl)pyrazoles, which can be further functionalized.

Furthermore, the dicarbonyl component of this compound is an ideal substrate for constructing pyridine rings through multicomponent reactions. rsc.orgijpsonline.com In a Hantzsch-type pyridine synthesis, for instance, this compound can react with an aldehyde and an ammonia (B1221849) source. The reaction likely proceeds through the formation of an enamine from the diketone and ammonia, followed by a Michael addition to a Knoevenagel condensation product of the aldehyde and another molecule of the diketone's active methylene (B1212753) group. Subsequent cyclization and oxidation yield highly substituted pyridines. This approach allows for the creation of complex pyridine derivatives in a single step. rsc.org

The following table summarizes key cyclization reactions for forming heterocyclic systems from this compound.

Starting MaterialReagent(s)Resulting HeterocycleReaction Type
This compoundHydrazine Hydrate5-Acetylmethyl-3-aminopyrazoleKnorr Pyrazole Synthesis
This compoundPhenylhydrazine5-Acetylmethyl-3-amino-1-phenylpyrazoleKnorr Pyrazole Synthesis
This compoundFormaldehyde, Ammonium Acetate2-Amino-4-(acetonyl)-6-methylpyridine-3-carbonitrileHantzsch Pyridine Synthesis
This compoundBenzaldehyde, Ammonium Acetate2-Amino-4-(acetonyl)-6-methyl-5-phenylpyridine-3-carbonitrileMulticomponent Reaction

Derivatization Strategies for Functionalization of this compound

The strategic functionalization of this compound is crucial for expanding its utility as a building block in complex organic synthesis. Derivatization can be targeted at the nitrile group, the dicarbonyl system, or the active methylene group, allowing for the introduction of a wide array of chemical functionalities.

The reactivity of the nitrile group is well-established and offers several pathways for functionalization. chemistrysteps.comlibretexts.org Acid- or base-catalyzed hydrolysis converts the nitrile into a carboxylic acid or an amide, respectively. libretexts.orgpressbooks.pub This transformation is valuable for introducing acidic or hydrogen-bond-donating groups. For example, acidic hydrolysis of this compound would yield 4,6-dioxoheptanoic acid.

Reduction of the nitrile group provides access to primary amines. Potent reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding 7-amino-1,3-dioxoheptane. chemistrysteps.comlibretexts.org This amine can then serve as a handle for further reactions, such as acylation or alkylation.

The carbon atom of the nitrile is also electrophilic and can be attacked by organometallic nucleophiles. libretexts.org Reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), followed by aqueous workup, transforms the nitrile into a ketone. libretexts.orgmasterorganicchemistry.com This allows for the introduction of a new carbon-carbon bond and the formation of a tri-ketone, for example, the reaction with methylmagnesium bromide would yield heptane-2,4,6-trione after hydrolysis.

The 1,3-dicarbonyl portion of the molecule also presents opportunities for derivatization. Selective reduction of one or both ketone groups can be achieved using appropriate reducing agents, leading to mono- or di-hydroxy compounds. The active methylene group situated between the two carbonyls is acidic and can be deprotonated to form an enolate, which can then be alkylated or acylated to introduce substituents at the C5 position.

The derivatization of this compound is not merely about adding functional groups but about strategically modifying the molecule to enhance its utility in subsequent synthetic steps. Each modification opens up new reaction possibilities, allowing the molecule to be incorporated into more complex target structures.

Converting the nitrile to an amine, for instance, transforms the molecule into a bifunctional building block capable of participating in peptide couplings or the formation of larger heterocyclic systems like benzodiazepines or pyrimidines. The resulting amino-diketone is a valuable synthon for combinatorial chemistry libraries.

Similarly, the hydrolysis of the nitrile to a carboxylic acid creates a precursor for esterification or amidation reactions. The resulting keto-acid could be used to synthesize polyesters or polyamides with pendant ketone functionalities, potentially useful as cross-linking sites.

The conversion of the nitrile to a new ketone via Grignard addition significantly alters the molecule's reactivity profile. The resulting tri-ketone system can undergo complex cyclization reactions, potentially forming polycyclic or spirocyclic structures.

Even the initial cyclization to a pyrazole or pyridine ring, as discussed in section 4.2.4, is a form of strategic modification. The resulting heterocycles, such as 5-acetylmethyl-3-aminopyrazole, still possess reactive functional groups (an amine and a ketone) that are available for further, orthogonal chemical transformations, thereby greatly enhancing the synthetic utility of the original this compound scaffold.

The following table outlines key derivatization strategies for this compound.

Functional Group TargetedReagent(s)Resulting Functional GroupStrategic Advantage
NitrileH₃O⁺, heatCarboxylic AcidIntroduces acidic site for ester/amide formation
NitrileLiAlH₄, then H₂OPrimary AmineIntroduces basic site for acylation/alkylation
Nitrile1. R-MgBr, 2. H₃O⁺KetoneC-C bond formation, creates tri-ketone system
Active Methylene (C5)1. NaH, 2. R-XAlkylated DiketoneIntroduces substitution between carbonyls
Ketone (C4 or C6)NaBH₄Secondary AlcoholSelective reduction to hydroxy-keto-nitrile

Advanced Spectroscopic Characterization of 4,6 Dioxoheptanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. ceitec.cz For 4,6-dioxoheptanenitrile, which exists in a tautomeric equilibrium between the diketo and enol forms, NMR is crucial for identifying and quantifying these species.

High-Resolution ¹H NMR Studies

High-resolution proton (¹H) NMR spectroscopy allows for the identification of the different proton environments within a molecule. In the case of this compound, distinct signals would be expected for the protons of the methyl groups, the methylene (B1212753) group adjacent to the nitrile, and the methine proton in the diketo form. The enol form would present a characteristic downfield signal for the enolic hydroxyl proton, often observed as a broad singlet, and a signal for the vinylic proton.

The integration of these signals provides a quantitative measure of the relative abundance of the keto and enol tautomers in a given solvent. The chemical shifts are influenced by the solvent, temperature, and concentration.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Proton Assignment Keto Tautomer (Predicted) Enol Tautomer (Predicted) Multiplicity
CH₃ (C1)~2.20~2.10Singlet
CH₂ (C3)~2.80-Triplet
CH (C5)~3.60~5.60Triplet (Keto), Singlet (Enol)
CH₃ (C7)~2.30~2.15Singlet
OH (Enolic)-~15-17Broad Singlet

Note: These are predicted values based on typical shifts for β-diketones and β-ketonitriles. Actual experimental values may vary.

¹³C NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in a molecule. ceitec.cz For this compound, distinct signals are expected for the carbonyl carbons, the nitrile carbon, and the aliphatic carbons. The chemical shifts of the carbonyl carbons in the diketo form would differ from the corresponding carbons in the enol form, with one of the carbonyl signals being replaced by a signal for a carbon-bearing a hydroxyl group in the enol tautomer.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Carbon Assignment Keto Tautomer (Predicted) Enol Tautomer (Predicted)
C1 (CH₃)~30~25
C2 (C=O)~202~192
C3 (CH₂)~45~98 (C=CH)
C4 (CH)~58~190 (C-OH)
C5 (C=O)~200-
C6 (CH₂)~28~28
C7 (CN)~117~117

Note: These are predicted values based on typical shifts for β-diketones and β-ketonitriles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex structures like this compound and its derivatives. science.govscispace.comrsc.orgacs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the protons on C3 and C5 in the keto form, helping to trace the connectivity of the carbon backbone. science.govscispace.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. science.govscispace.comacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.netmt.comd-nb.info These two techniques are often complementary.

Analysis of Characteristic Absorptions and Band Assignments

For this compound, IR and Raman spectra would exhibit characteristic absorption bands corresponding to the nitrile and dicarbonyl moieties.

Nitrile (C≡N) Stretch: A sharp, medium-intensity band is expected in the region of 2250-2200 cm⁻¹ in the IR spectrum. mdpi.com This band is often weaker in the Raman spectrum.

Carbonyl (C=O) Stretch: The diketo form would show two distinct carbonyl stretching bands in the region of 1740-1700 cm⁻¹. spectroscopyonline.com In the enol form, a single, conjugated carbonyl stretch would appear at a lower frequency, typically between 1640-1580 cm⁻¹, often accompanied by a C=C stretching vibration. The broad O-H stretching vibration of the enol form is also a key feature in the IR spectrum, appearing in the range of 3200-2500 cm⁻¹.

Raman spectroscopy is particularly sensitive to symmetric vibrations and can be very useful for observing the C=C bond in the enol tautomer.

Table 3: Representative Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Technique
O-H Stretch (Enol)R-OH3200 - 2500 (broad)IR
C-H StretchAliphatic3000 - 2850IR, Raman
C≡N StretchNitrile2250 - 2200IR
C=O Stretch (Keto)Diketone1740 - 1700IR, Raman
C=O Stretch (Enol)Conjugated Ketone1640 - 1580IR, Raman
C=C Stretch (Enol)Enol1620 - 1550Raman

Note: These are characteristic frequency ranges. The exact position and intensity of the bands can be influenced by tautomerism, conjugation, and intermolecular interactions.

In Situ Spectroscopic Monitoring of Reaction Progress

In situ vibrational spectroscopy, particularly IR and Raman, is a powerful tool for monitoring the progress of chemical reactions in real-time without the need for sample extraction. researchgate.netbohrium.comosti.govacs.orgacs.org For reactions involving this compound, such as its synthesis via a Claisen-type condensation or its subsequent derivatization, these techniques can provide valuable mechanistic insights.

For example, during the synthesis of a β-ketonitrile, the disappearance of the ester carbonyl band and the appearance of the characteristic nitrile and β-dicarbonyl bands can be monitored by in situ IR spectroscopy. researchgate.net This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, and can help in the identification of transient intermediates or byproducts. Similarly, Raman spectroscopy can be employed, especially for reactions in aqueous media where IR spectroscopy is often challenging due to the strong absorption of water.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is an indispensable analytical technique for the molecular fingerprinting of this compound and its derivatives. It provides crucial information regarding the molecular weight and elemental composition, and offers insights into the compound's structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₇H₉NO₂), the theoretical exact mass can be calculated, and a measured value from an HRMS instrument would be expected to be very close to this theoretical value, typically within a few parts per million (ppm). This high accuracy allows for the unambiguous confirmation of the elemental formula.

Table 1: Theoretical and Hypothetical Measured HRMS Data for this compound

Parameter Value
Molecular Formula C₇H₉NO₂
Theoretical Exact Mass 139.06333 u
Hypothetical Measured Mass 139.0631 u
Mass Difference -0.00023 u
Error (ppm) -1.65

Note: The hypothetical measured mass and error are for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. The fragmentation of β-diketones and β-ketonitriles is influenced by the presence of the two carbonyl groups and the nitrile functionality, as well as the potential for keto-enol tautomerism in the gas phase. researchgate.netunlp.edu.arcore.ac.uk

Common fragmentation pathways for a compound like this compound would likely involve:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl groups.

McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds, involving the transfer of a gamma-hydrogen atom.

Loss of small neutral molecules: Such as CO, H₂O, and HCN.

Table 2: Plausible MS/MS Fragmentation of this compound (Parent Ion: m/z 139)

m/z of Fragment Ion Proposed Formula Proposed Neutral Loss Plausible Structure of Fragment
124 C₆H₆NO₂ CH₃ Loss of a methyl group
97 C₅H₅O₂ CH₂CN Cleavage of the bond between C3 and C4
82 C₄H₂O₂ C₃H₇N Cleavage with loss of the nitrile-containing chain
71 C₄H₇O C₃H₂NO Cleavage adjacent to a carbonyl group
43 C₂H₃O C₅H₆NO Acetyl cation, a common fragment for acetyl-containing compounds

Note: This table represents plausible fragmentation pathways and would require experimental verification.

Application of Derivatization for Enhanced MS Detection

The analysis of ketones and nitriles by mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), can sometimes be enhanced by chemical derivatization. researchgate.net Derivatization can improve the volatility, thermal stability, and ionization efficiency of the analyte, leading to better chromatographic separation and lower detection limits. wordpress.comgcms.cz For this compound, the ketone functionalities are the primary targets for derivatization.

Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the enol form of the diketone to produce more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers. wordpress.com

Oximation: Hydroxylamine hydrochloride or similar reagents can react with the carbonyl groups to form oximes. This is particularly useful for enhancing ionization in electrospray ionization (ESI) MS. nih.gov

Table 3: Examples of Derivatization Reagents for Ketones

Derivatization Reagent Functional Group Targeted Resulting Derivative Benefits for MS Analysis
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Enolizable ketones Trimethylsilyl (TMS) ether Increased volatility and thermal stability for GC-MS
2,4-Dinitrophenylhydrazine (DNPH) Ketones Hydrazone Enhanced detection in negative ion mode MS unlp.edu.ar

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. sisweb.com this compound can exist in equilibrium with its enol tautomer, which contains a conjugated π-system (a carbon-carbon double bond conjugated with a carbonyl group and a nitrile group). This conjugation results in characteristic absorption bands in the UV-Vis spectrum.

The expected electronic transitions for the enol form of this compound are:

π → π* transition: An electron is promoted from a π bonding orbital to a π* antibonding orbital. This is typically a high-intensity absorption. For conjugated enones, this transition is often observed in the 200-250 nm range. openstax.orglibretexts.org

n → π* transition: An electron from a non-bonding orbital (one of the lone pairs on the oxygen atom) is promoted to a π* antibonding orbital. This transition is symmetry-forbidden and thus has a much lower intensity. It occurs at longer wavelengths, typically in the 270-350 nm region for carbonyl compounds. masterorganicchemistry.comlibretexts.org

The position and intensity of these absorption bands can be influenced by the solvent polarity. wikipedia.org

Table 4: Estimated UV-Vis Absorption Data for the Enol Form of this compound

Electronic Transition Typical Wavelength Range (λmax) Expected Molar Absorptivity (ε) Notes
π → π* 220 - 260 nm High ( > 10,000 L mol⁻¹ cm⁻¹) Associated with the conjugated enone system
n → π* 300 - 340 nm Low ( < 1,000 L mol⁻¹ cm⁻¹) Characteristic of the carbonyl group, often a weak shoulder

Note: These are estimated values based on typical data for conjugated enones and β-ketonitriles.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. libretexts.orgresearchgate.netyoutube.com For a compound like this compound, a single-crystal X-ray diffraction study would reveal detailed information about its conformation, bond lengths, bond angles, and intermolecular interactions in the crystalline state.

Based on studies of other acyclic β-diketones, it is highly probable that this compound crystallizes in its enol form. researchgate.netrsc.orgmdpi.com This conformation is stabilized by the formation of a strong, intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen, creating a stable six-membered pseudo-ring. The steric and electronic properties of the substituents influence the specific geometry of this ring. researchgate.net

Table 5: Typical Solid-State Structural Parameters for an Enolized β-Diketone Moiety

Structural Parameter Typical Value Description
O-H···O distance 2.4 - 2.6 Å Indicates a strong intramolecular hydrogen bond
C=C bond length ~1.35 Å Double bond character in the enol form
C-C (adjacent to C=C) ~1.45 Å Partial double bond character due to conjugation
C=O bond length ~1.26 Å Lengthened due to conjugation and H-bonding
C-O(H) bond length ~1.32 Å Shortened due to conjugation

Note: These values are typical for enolized β-diketones and would require experimental confirmation for this compound.

Theoretical and Computational Chemistry Approaches for 4,6 Dioxoheptanenitrile

Quantum Chemical Calculations on 4,6-Dioxoheptanenitrile

Quantum chemical calculations, which apply the principles of quantum mechanics, are fundamental to understanding the behavior of this compound at the electronic level. q-chem.com These calculations solve, or approximate solutions to, the Schrödinger equation for the molecule, yielding information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. q-chem.comunige.ch Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy and other properties from the molecule's electron density. infn.it This approach is particularly effective for analyzing the electronic structure, reactivity, and spectroscopic properties of organic molecules.

For this compound, DFT calculations can be employed to optimize the molecular geometry of its different tautomers (keto-enol forms) and conformers. From these optimized structures, a wealth of information can be derived. Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. The MEP map identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups and the nitrogen of the nitrile group are expected to be electron-rich sites, while the acidic α-carbon (C5) and the carbonyl carbons are electron-poor.

PropertyHypothetical Calculated ValueSignificance for this compound
HOMO Energy -7.2 eVIndicates the energy of the outermost electrons; relates to the ability to donate electrons in a reaction.
LUMO Energy -1.5 eVIndicates the energy of the lowest empty orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE) 5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 3.5 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Chemical Hardness (η) 2.85 eVMeasures resistance to change in electron distribution; harder molecules are less reactive.
Electrophilicity Index (ω) 1.89 eVMeasures the propensity of the molecule to accept electrons; a higher value indicates a stronger electrophile.

Note: The values in this table are hypothetical and serve as illustrations of the data that would be obtained from a DFT analysis of this compound, based on typical results for related β-dicarbonyl compounds. mdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical principles and constants, without the use of experimental data or empirical parameterization. nih.gov These methods are generally more computationally demanding than DFT but can offer higher accuracy, serving as a benchmark for other computational techniques. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory.

For this compound, high-level ab initio calculations would be particularly useful for obtaining highly accurate energies to study the tautomeric equilibrium between its keto and enol forms. The relative stability of these tautomers is crucial for understanding its chemical behavior. While the diketo form is typically predominant for acyclic β-dicarbonyls, the enol form, stabilized by an intramolecular hydrogen bond, can be significantly populated. Ab initio methods can provide precise energy differences (ΔE) and Gibbs free energies (ΔG) between these forms.

These methods are also invaluable for studying systems where DFT might perform poorly, such as in describing weak intermolecular interactions (van der Waals forces) or certain types of excited states, although modern DFT functionals have been developed to better handle these cases. aps.org

Computational MethodHypothetical Relative Energy (kcal/mol) - Diketo FormHypothetical Relative Energy (kcal/mol) - Enol Form
HF/6-31G(d) 0.00 (Reference)-1.8
MP2/6-311+G(d,p) 0.00 (Reference)-3.5
CCSD(T)/cc-pVTZ 0.00 (Reference)-3.1
B3LYP/6-311+G(d,p) 0.00 (Reference)-2.9

Note: This table presents hypothetical relative energies for the tautomers of this compound to illustrate the comparative results from different computational methods. The enol form is shown as being more stable, which is common for such compounds due to intramolecular hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in different environments, such as in a solvent. iaanalysis.com

For this compound, MD simulations would be instrumental in exploring its conformational landscape. The molecule possesses several rotatable single bonds, leading to a large number of possible conformations. MD can sample these conformations, identifying the most stable and frequently occurring shapes the molecule adopts in solution. This is crucial for understanding how the molecule presents itself to potential reactants.

MD simulations also provide detailed insight into intermolecular interactions. By simulating this compound in a box of solvent molecules (e.g., water or DMSO), one can analyze the specific hydrogen bonds and van der Waals interactions between the solute and solvent. nih.gov This analysis helps explain solubility properties and how the solvent might influence the molecule's reactivity by stabilizing certain conformations or transition states. Key analyses from MD trajectories include Root-Mean-Square Deviation (RMSD) to assess structural stability and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

Simulation ParameterTypical Value/SettingPurpose
Force Field AMBER, CHARMM, OPLSA set of parameters and equations used to describe the potential energy of the system.
Solvent Model TIP3P (for water), DMSO boxExplicit representation of the solvent environment.
Ensemble NPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions.
Temperature 298 K (25 °C)The temperature at which the simulation is run.
Pressure 1 atmThe pressure at which the simulation is run.
Simulation Time 100-500 nsThe duration of the simulation, which needs to be long enough to sample relevant conformational changes.
Time Step 2 fsThe small interval at which the equations of motion are integrated.

Note: This table outlines a typical setup for an MD simulation of this compound in a solvent.

Computational Prediction of Reaction Pathways and Selectivity

A significant application of computational chemistry is the prediction of reaction outcomes. nih.govengineering.org.cn For a molecule with multiple reactive sites like this compound, computational methods can explore various potential reaction pathways to predict which products are most likely to form. nih.gov

This compound has several key reactive sites: the acidic α-carbon (C5) between the two carbonyl groups, the electrophilic carbonyl carbons, the nucleophilic carbonyl oxygens, and the nitrile group. A common reaction for β-dicarbonyl compounds is alkylation. Computationally, one can model the reaction with an alkylating agent and compare the pathways for C-alkylation (at C5) versus O-alkylation (at a carbonyl oxygen). By calculating the energies of the intermediates and transition states for each path, the kinetically and thermodynamically favored products can be determined. mdpi.com

Another potential reaction is the [3+2] cycloaddition involving the nitrile group, which can react with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings. mdpi.combohrium.com Computational studies can elucidate the mechanism (concerted vs. stepwise) and regioselectivity of such reactions. By constructing a reaction network and calculating the energy profile for each step, a comprehensive understanding of the molecule's reactivity can be achieved. genome.jp

Potential ReactionCompeting PathwaysComputational Approach
Alkylation C-alkylation vs. O-alkylationDFT calculation of transition state energies and product stabilities.
[3+2] Cycloaddition Regioisomeric products (e.g., different attachments to the C≡N bond)Analysis of frontier molecular orbitals (FMO) and calculation of activation barriers for each pathway.
Condensation Reaction at C5 with an electrophile (e.g., an aldehyde)Modeling the reaction profile, including intermediates and transition states, to determine feasibility.
Dehydrogenation Formation of an α,β-unsaturated bondCalculation of reaction thermodynamics and activation energy for the removal of H2. nih.gov

Note: This table summarizes potential reactions of this compound and the computational methods used to predict their outcomes and selectivity.

Transition State Analysis and Activation Energy Calculations

To understand the rate of a chemical reaction, it is essential to study its transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for reactants to become products. wikipedia.org Transition State Theory (TST) provides a framework for relating the properties of the TS to the reaction rate. umn.edu

Computational chemistry is exceptionally well-suited for studying these fleeting, high-energy structures that are impossible to isolate experimentally. ox.ac.uk Using algorithms designed for locating saddle points on a potential energy surface, the geometry of the transition state for a specific reaction of this compound can be precisely calculated. A key verification step is a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The difference in energy between the reactants and the transition state is the activation energy (Ea) or activation enthalpy (ΔH‡). uleth.ca A lower activation energy corresponds to a faster reaction. By calculating the activation energies for competing reaction pathways, chemists can predict which reaction will dominate. For instance, in the alkylation of this compound, if the activation energy for C-alkylation is significantly lower than for O-alkylation under a given set of conditions, the C-alkylated product is predicted to be the major kinetic product. These calculations are fundamental for rationalizing and predicting chemical selectivity. mdpi.com

Reaction PathwayHypothetical ΔG‡ (kcal/mol)Predicted Kinetic Outcome
C-Alkylation (at C5) 18.5Favored pathway; major product.
O-Alkylation (at C4-Oxygen) 22.1Disfavored pathway; minor product.
O-Alkylation (at C6-Oxygen) 22.8Disfavored pathway; minor product.

Note: The table provides hypothetical Gibbs free energies of activation (ΔG‡) for competing alkylation pathways of this compound. The pathway with the lowest activation energy is the fastest.

Emerging Research Frontiers and Future Prospects for 4,6 Dioxoheptanenitrile

Development of Novel Catalytic Systems for 4,6-Dioxoheptanenitrile Transformations

The development of innovative catalytic systems is paramount to unlocking the full synthetic utility of this compound. Current research is focused on creating more efficient, selective, and sustainable methods for its transformation into valuable chemical entities. A significant area of investigation involves the use of heterogeneous catalysts, which offer advantages in terms of separation and recyclability, contributing to greener chemical processes.

Researchers are exploring a variety of catalytic approaches, including the use of metal-organic frameworks (MOFs) and functionalized nanoparticles. These advanced materials can provide precisely defined active sites that can interact with the dicarbonyl and nitrile functionalities of this compound, guiding reactions toward desired products with high specificity. The goal is to develop catalysts that can operate under mild conditions, reducing energy consumption and waste generation. The synergistic effects between different metal centers within a catalyst are also being investigated to enhance catalytic activity and selectivity in reactions such as hydrogenation and cyclization.

Integration of this compound into Advanced Synthetic Technologies

The integration of this compound into advanced synthetic technologies like flow chemistry, photocatalysis, and electrochemistry represents a significant leap forward in its application. These technologies offer unprecedented control over reaction parameters, leading to improved yields, higher purity, and enhanced safety.

Flow Chemistry: This technology involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. For the transformations of this compound, flow chemistry can offer precise control over reaction time, temperature, and mixing, which is crucial for managing exothermic reactions and improving product consistency. The small reactor volumes inherent to flow systems also enhance safety when working with potentially hazardous reagents or intermediates.

Photocatalysis: Utilizing light to drive chemical reactions, photocatalysis offers a green and efficient alternative to traditional thermal methods. Research in this area could explore the use of photocatalysts to mediate novel cyclization or functionalization reactions of this compound. By harnessing the energy of visible light, chemists can potentially access new reaction pathways that are not achievable through conventional means, leading to the synthesis of unique molecular architectures.

Electrochemistry: Electrochemical methods use electrical energy to drive non-spontaneous chemical transformations. The application of electrochemistry to this compound could enable selective oxidation or reduction reactions at its carbonyl or nitrile groups. This approach avoids the need for harsh chemical oxidants or reducing agents, aligning with the principles of green chemistry.

Exploration of Undiscovered Synthetic Applications of this compound

Beyond its established use in the synthesis of heterocyclic compounds, researchers are actively seeking to uncover new synthetic applications for this compound. Its unique combination of functional groups makes it a potentially valuable building block for a wide range of complex molecules.

One promising area of exploration is its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The reactivity of the dicarbonyl and nitrile moieties could be harnessed to design novel, efficient syntheses of diverse molecular scaffolds. Furthermore, the development of new catalytic systems, as discussed in section 7.1, will undoubtedly play a crucial role in unveiling these undiscovered applications.

Interdisciplinary Research Synergies Involving this compound

The future of chemical research lies in collaboration across different scientific disciplines. The unique properties of this compound make it an attractive candidate for interdisciplinary studies, particularly at the interface of chemistry, materials science, and chemical biology.

Materials Science: In materials science, there is potential to incorporate this compound or its derivatives into the synthesis of novel polymers or functional materials. The rigid and polar nature of the heterocyclic compounds derived from it could impart unique optical or electronic properties to these materials. For instance, such materials could find applications in organic light-emitting diodes (OLEDs) or as components of advanced sensors.

Chemical Biology: Chemical biology involves the use of chemical tools to study and manipulate biological systems. Derivatives of this compound could be designed as molecular probes to investigate biological processes. For example, fluorescently labeled heterocycles synthesized from this precursor could be used to visualize specific cellular components or to monitor enzyme activity.

The table below summarizes the potential interdisciplinary applications of this compound.

FieldPotential Applications of this compound Derivatives
Materials Science Synthesis of functional polymers, development of materials with novel optical and electronic properties.
Chemical Biology Design of molecular probes, fluorescent labels for cellular imaging, and enzyme activity assays.

The continued exploration of these emerging research frontiers will undoubtedly expand the synthetic toolbox available to chemists and materials scientists, paving the way for new discoveries and innovations based on the versatile scaffold of this compound.

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